molecular formula C9H7BrF4O B1382261 4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene CAS No. 1704067-06-0

4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene

Cat. No.: B1382261
CAS No.: 1704067-06-0
M. Wt: 287.05 g/mol
InChI Key: SYKZWEQRVGZADD-UHFFFAOYSA-N
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Description

“4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene” is a chemical compound with the molecular formula C9H7BrF4O. It has a molecular weight of 273.02 . The compound is liquid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrF4O/c9-6-2-1-5(10)3-7(6)14-4-8(11,12)13/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .

Scientific Research Applications

Synthesis of Labeling Agents

One application involves the radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue, demonstrating the compound's potential as a precursor for bifunctional labeling agents. This is crucial for developing novel radiopharmaceuticals for PET imaging, offering insights into bio-distribution and drug-target interactions (Namolingam et al., 2001).

Nucleophilic Substitution Reactions

The compound also plays a role in nucleophilic substitution reactions, where its derivatives are synthesized for diverse applications. These reactions are significant for creating fluoroalkoxy benzenes, important in various fields such as polymers, pharmaceuticals, and pesticides. The method involves the reaction of haloalkyl fluoride with a nucleophilic phenol derivative, highlighting the compound's versatility in organic synthesis (Gupton et al., 1983).

Aryne Route to Naphthalenes

Another study explored the "aryne" route to naphthalenes, generating 1,2-dehydro-(trifluoromethoxy)benzenes from bromo analogues. This method facilitates the synthesis of complex naphthalene derivatives, useful in the development of organic electronics and materials science (Schlosser & Castagnetti, 2001).

Intermediates for Organofluorine Compounds

The synthesis of (trifluoromethoxy)phenyllithiums from (trifluoromethoxy)benzene derivatives showcases their application as intermediates in producing a variety of new organofluorine compounds. This highlights the compound's importance in medicinal chemistry and material science, where organofluorine compounds are valued for their unique properties (Castagnetti & Schlosser, 2001).

Antimicrobial Agents

Furthermore, derivatives of this chemical structure have been evaluated for their antimicrobial activity, indicating its relevance in developing new pharmaceuticals. The compounds showed potent activity against various microorganisms, underscoring the importance of halogenated benzene derivatives in medicinal chemistry (Liaras et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

4-bromo-1-fluoro-2-(2,2,2-trifluoroethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c10-7-1-2-8(11)6(3-7)4-15-5-9(12,13)14/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKZWEQRVGZADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)COCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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